
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is a boron-containing compound with a unique structure that combines a benzoxaborole ring with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine typically involves the formation of the benzoxaborole ring followed by the introduction of the methanamine group. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,3-dimethyl-1-butanol in the presence of a boron source, such as boric acid or boron tribromide. The reaction is carried out under reflux conditions, and the resulting intermediate is then treated with ammonia or an amine to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine involves its interaction with molecular targets such as enzymes and proteins. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)ethanamine
- (5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)propanamine
Uniqueness
(5-Chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine is unique due to its specific combination of a benzoxaborole ring with a methanamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form reversible covalent bonds with enzymes sets it apart from other similar compounds, providing a unique mechanism of action.
Propiedades
Fórmula molecular |
C10H13BClNO2 |
|---|---|
Peso molecular |
225.48 g/mol |
Nombre IUPAC |
(5-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine |
InChI |
InChI=1S/C10H13BClNO2/c1-10(2)7-4-9(12)6(5-13)3-8(7)11(14)15-10/h3-4,14H,5,13H2,1-2H3 |
Clave InChI |
KOQAHLZFRAZUBQ-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC(=C(C=C2C(O1)(C)C)Cl)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


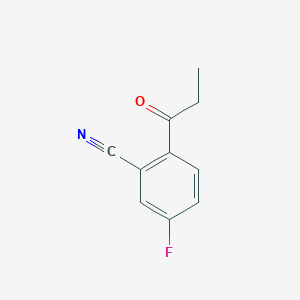

![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
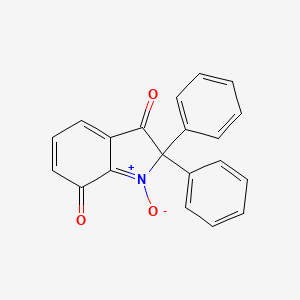
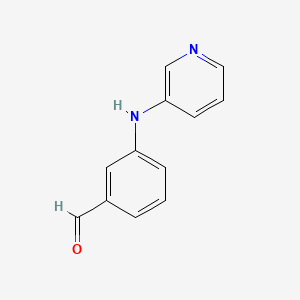

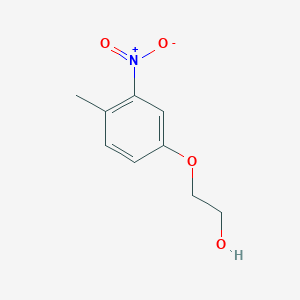
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
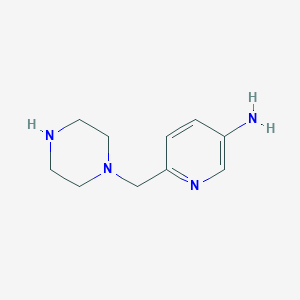
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)

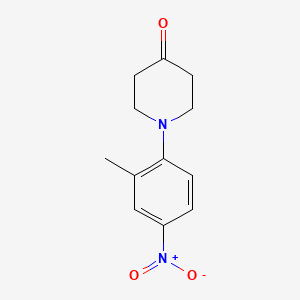
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
